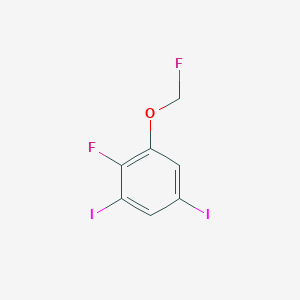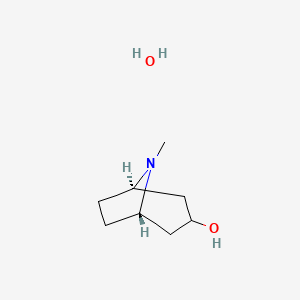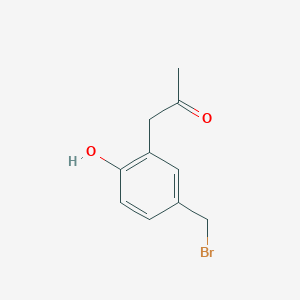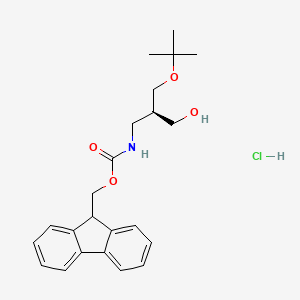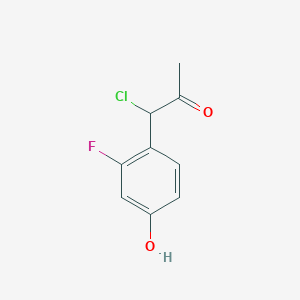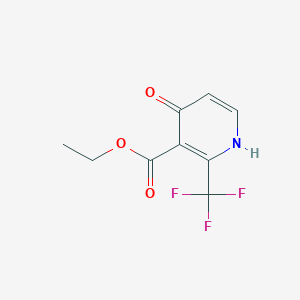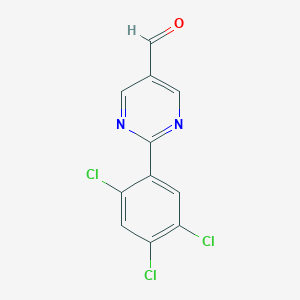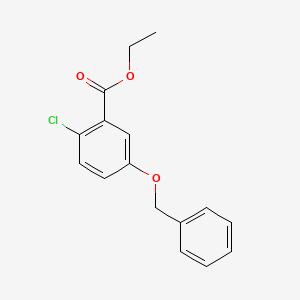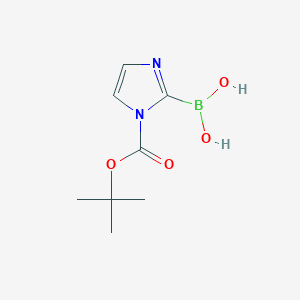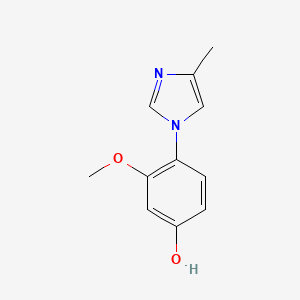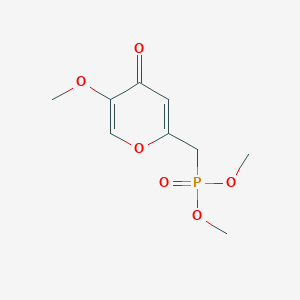
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a pyran ring and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-yl)methyl alcohol with dimethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted pyran derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism by which Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate exerts its effects involves the interaction of its phosphonate group with biological molecules. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphorothioate: Similar structure but contains a phosphorothioate group instead of a phosphonate group.
5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phosphonic acid: Lacks the dimethyl ester groups, resulting in different chemical properties.
Uniqueness: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H13O6P |
|---|---|
Molekulargewicht |
248.17 g/mol |
IUPAC-Name |
2-(dimethoxyphosphorylmethyl)-5-methoxypyran-4-one |
InChI |
InChI=1S/C9H13O6P/c1-12-9-5-15-7(4-8(9)10)6-16(11,13-2)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
ZPWYEXVOBSGSCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=COC(=CC1=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



